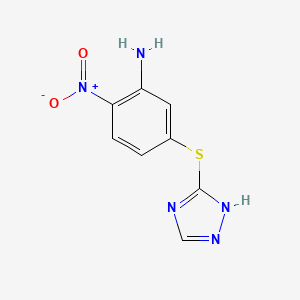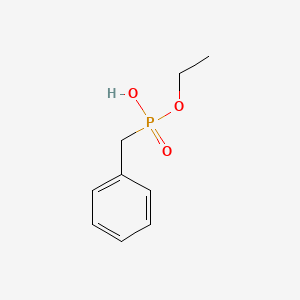
ethyl hydrogen benzylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl hydrogen benzylphosphonate is an organophosphorus compound that features a phosphonic acid group bonded to a benzyl group and an ethyl ester. This compound is part of a broader class of phosphonates, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ethyl hydrogen benzylphosphonate can be synthesized through several methods. One common approach involves the esterification of phosphonic acids with alcohols. For instance, the esterification of benzylphosphonic acid with ethanol in the presence of a catalyst such as triethylamine can yield the desired ester . Another method involves the use of microwave-assisted synthesis, which can accelerate the reaction and improve yields .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale esterification processes. These processes typically use continuous flow reactors to ensure consistent product quality and high efficiency. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for maximizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl hydrogen benzylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Benzylphosphonic acid.
Substitution: Various substituted phosphonic acid esters.
Applications De Recherche Scientifique
ethyl hydrogen benzylphosphonate has numerous applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, benzyl-, monoethyl ester involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, benzyl-, diethyl ester
- Phosphonic acid, methyl-, monoethyl ester
- Phosphonic acid, phenyl-, monoethyl ester
Uniqueness
ethyl hydrogen benzylphosphonate is unique due to its specific combination of a benzyl group and an ethyl ester. This structure imparts distinct chemical properties and reactivity compared to other phosphonic acid esters. For example, the benzyl group can enhance the compound’s lipophilicity, making it more suitable for certain biological applications .
Propriétés
Numéro CAS |
18933-98-7 |
|---|---|
Formule moléculaire |
C9H13O3P |
Poids moléculaire |
200.17 g/mol |
Nom IUPAC |
benzyl(ethoxy)phosphinic acid |
InChI |
InChI=1S/C9H13O3P/c1-2-12-13(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,10,11) |
Clé InChI |
WSOJYRTVHMMFST-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC=CC=C1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
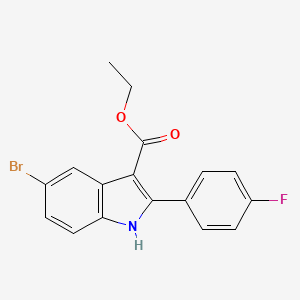
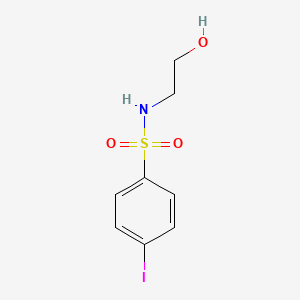

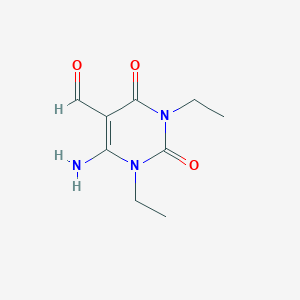
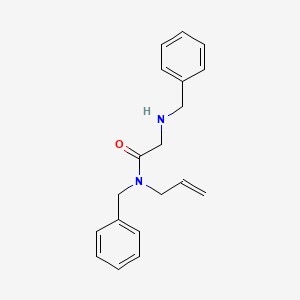
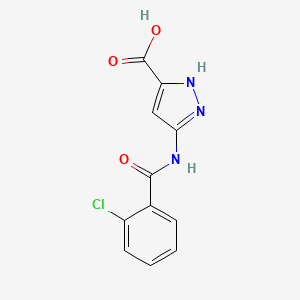


![3-(Cyclohex-1-EN-1-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B8738263.png)
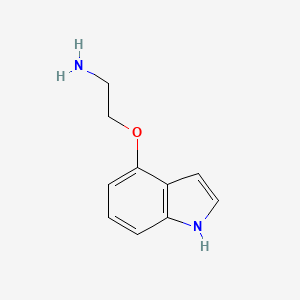
![1-Benzyl-7-iodo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B8738288.png)
![4-[2-(Dimethylamino)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B8738296.png)
![Ethyl[(quinolin-2-yl)methyl]amine](/img/structure/B8738313.png)
